3-(Cyclohexylmethoxy)-4-nitrobenzoic acid

Description

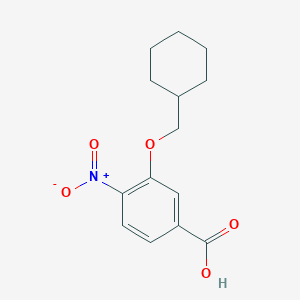

3-(Cyclohexylmethoxy)-4-nitrobenzoic acid (CAS: 1008773-74-7) is a benzoic acid derivative with the molecular formula C₁₄H₁₇NO₅ and a molecular weight of 279.30 g/mol. Its structure features a cyclohexylmethoxy group at the 3-position and a nitro group at the 4-position of the aromatic ring (Figure 1). This compound is primarily utilized in research as a synthetic intermediate, particularly in pharmaceutical and organic chemistry applications. Its cyclohexylmethoxy substituent introduces steric bulk and moderate electron-donating effects (via resonance), while the nitro group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity and stability .

Properties

IUPAC Name |

3-(cyclohexylmethoxy)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJRTNPQDABVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Formation of Cyclohexylmethanol: Cyclohexylmethanol is prepared separately through the reduction of cyclohexylmethyl ketone using a reducing agent such as sodium borohydride.

Williamson Ether Synthesis: The final step involves the Williamson ether synthesis, where the cyclohexylmethanol reacts with 3-hydroxy-4-nitrobenzoic acid in the presence of a strong base like sodium hydride to form the desired ether linkage.

Industrial Production Methods: Industrial production of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of cyclohexanone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: 3-(Cyclohexylmethoxy)-4-aminobenzoic acid.

Substitution: Halogenated derivatives of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid include derivatives with variations in substituent type, position, or electronic properties. Below is a detailed comparison based on molecular properties, reactivity, and applications:

Structural and Molecular Comparisons

Reactivity and Stability

Electronic Effects :

- The cyclohexylmethoxy group in the target compound donates electrons via resonance, while the nitro group withdraws electrons inductively. This contrast creates a polarized aromatic ring, influencing reactions such as electrophilic substitution .

- Comparatively, 4-Hydroxy-3-nitrobenzoic acid (hydroxy group: strong electron-donating) exhibits higher acidity (pKa ~2.1) than the target compound due to resonance stabilization of the deprotonated form .

- 4-(Cyclohexylthio)-3-nitrobenzoic acid (thioether substituent) may undergo oxidation more readily than the target compound’s ether group, affecting its stability in oxidative conditions .

Decarboxylation Resistance :

Adsorption and Physicochemical Behavior

- The cyclohexylmethoxy group in the target compound may reduce adsorption due to steric hindrance, though this remains untested.

- Solubility: 4-(Methylamino)-3-nitrobenzoic acid demonstrates enhanced aqueous solubility compared to the target compound, attributed to the polar methylamino group .

Research Findings and Key Insights

Steric vs. Electronic Effects : The cyclohexylmethoxy group in the target compound provides steric protection against nucleophilic attack, enhancing stability in storage compared to smaller substituents (e.g., methoxy) .

Catalytic Challenges: Decarboxylation of nitrobenzoic acids is inefficient under noble metal catalysis, limiting their use in carboxylate-removal reactions .

Adsorption Trends : Nitrobenzoic acids with para-substituents exhibit higher adsorption capacities than meta-substituted analogs, suggesting positional effects dominate over substituent size in adsorption mechanisms .

Biological Activity

3-(Cyclohexylmethoxy)-4-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a cyclohexylmethoxy moiety, and a benzoic acid structure. Its chemical formula is , and it has a molecular weight of 273.30 g/mol. The presence of the nitro group is significant for its biological activity, as nitro compounds are known for their diverse pharmacological properties.

The mechanism by which 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid exerts its biological effects is primarily through the generation of reactive intermediates upon reduction. These intermediates can interact with cellular components such as DNA, leading to cytotoxic effects. The compound may also modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

1. Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. Research indicates that 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid may exhibit activity against a range of microorganisms by disrupting cellular processes through the formation of reactive species that damage DNA and other critical biomolecules .

Table 1: Antimicrobial Activity Comparison

2. Anti-inflammatory Activity

Nitro compounds have shown promise in anti-inflammatory applications. The molecular structure of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid may enhance its interaction with inflammatory mediators, potentially inhibiting pathways such as NF-kB signaling . This could make it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various nitro compounds, 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at concentrations ranging from 10 to 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of nitro compounds in a murine model of arthritis. Mice treated with 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid demonstrated reduced swelling and inflammatory markers compared to controls, indicating its potential therapeutic benefits in inflammatory conditions .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of nitro compounds. For instance, studies suggest that adding different substituents to the benzene ring can significantly alter the pharmacokinetic properties and biological efficacy.

Table 2: Structural Modifications and Biological Activity

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of methoxy group | Increased lipophilicity | |

| Variation in nitro position | Altered enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.